Biochemical Inactivity vs. Nirmatrelvir: IC50 > 100 µM Against SARS-CoV-2 Mpro
The replacement of the nitrile warhead in nirmatrelvir with a primary amide group results in a complete loss of inhibitory activity against both SARS-CoV-2 and HCoV 229E 3CLpro. Descyano nirmatrelvir acetamide (compound 4 in the referenced study) exhibited an IC50 greater than 100 µM, compared to nirmatrelvir's IC50 of 0.031 µM for SARS-CoV-2 and 0.145 µM for HCoV 229E [1]. This >3,200-fold difference confirms the amide warhead is unsuitable for coronavirus protease inhibition.
| Evidence Dimension | 3CLpro/Mpro Biochemical Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 100 µM |
| Comparator Or Baseline | Nirmatrelvir (SARS-CoV-2 IC50: 0.031 µM; HCoV 229E IC50: 0.145 µM) |
| Quantified Difference | >3,200-fold reduction in potency (based on SARS-CoV-2 IC50) |
| Conditions | FRET-based biochemical assay using recombinant SARS-CoV-2 and HCoV 229E 3CLpro enzymes |
Why This Matters
This confirms the compound's exclusive utility as an analytical reference standard or a negative control, not as an antiviral lead compound.
- [1] Vankadara, S., Dawson, M. D., Fong, J. Y., Oh, Q. Y., Ang, Q. A., Liu, B., ... & Chia, C. S. B. (2022). A Warhead Substitution Study on the Coronavirus Main Protease Inhibitor Nirmatrelvir. ACS Medicinal Chemistry Letters, 13(8), 1345–1350. PMID: 35971455. View Source
